2-Methyldecyl acrylate
Description
2-Methyldecyl acrylate (C₁₄H₂₆O₂) is a branched alkyl acrylate ester characterized by a 10-carbon decyl chain with a methyl group at the second position. This structural feature imparts unique physicochemical properties, such as enhanced hydrophobicity, flexibility in polymer backbones, and tailored solubility, making it valuable in adhesives, coatings, and specialty polymers.
Properties
CAS No. |
93804-47-8 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
2-methyldecyl prop-2-enoate |
InChI |
InChI=1S/C14H26O2/c1-4-6-7-8-9-10-11-13(3)12-16-14(15)5-2/h5,13H,2,4,6-12H2,1,3H3 |
InChI Key |
OVZNCXVUIWIDLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)COC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyldecyl acrylate can be synthesized through the esterification of acrylic acid with 2-methyldecanol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of 2-Methyldecyl acrylate often involves continuous flow processes. These processes are advantageous due to their efficiency and ability to minimize side products. For example, the reaction of acryloyl chloride with 2-methyldecanol in the presence of a base like triethylamine can be conducted in a tubular reactor, resulting in high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyldecyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(2-methyldecyl acrylate), which is used in coatings and adhesives.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with nucleophiles and radicals.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acrylic acid and 2-methyldecanol.
Common Reagents and Conditions
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Addition Reactions: Radical initiators or nucleophiles such as thiols can be employed.
Ester Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are used.
Major Products Formed
Polymerization: Poly(2-methyldecyl acrylate)
Addition Reactions: Various addition products depending on the nucleophile or radical used.
Ester Hydrolysis: Acrylic acid and 2-methyldecanol.
Scientific Research Applications
2-Methyldecyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Utilized in the development of biocompatible materials for medical devices.
Medicine: Investigated for use in drug delivery systems due to its ability to form hydrogels.
Industry: Employed in the production of coatings, adhesives, and sealants due to its excellent film-forming properties
Mechanism of Action
The primary mechanism of action for 2-Methyldecyl acrylate involves its polymerization and cross-linking capabilities. The acrylate group can undergo radical polymerization, forming long polymer chains. These polymers can then cross-link, creating a network that imparts desirable mechanical and chemical properties to the material. The molecular targets and pathways involved include the radical intermediates formed during polymerization and the functional groups that participate in cross-linking reactions .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Acrylates
| Compound | Structure | Odor Threshold (ng/lair) | Tg (°C) | Hydrophobicity (log P) |
|---|---|---|---|---|
| 2-Methyldecyl acrylate | Branched C10 | Not reported | ~-60* | ~5.8* |
| Dodecyl 2-methylacrylate | Branched C12 | Not reported | ~-65 | 6.3 |
| 2-Ethylhexyl acrylate | Branched C8 | Not reported | -50 | 4.5 |
| Hexyl acrylate | Linear C6 | 2.9 | -25 | 3.2 |
| (E)-3-Hexenyl acrylate | Unsaturated C6 | 0.014 | -30 | 2.8 |
*Estimated based on structural analogs .
Biological Activity
2-Methyldecyl acrylate (C14H26O2) is an acrylate ester that has garnered attention in the field of polymer chemistry and biomedical applications due to its unique properties. This compound is part of a larger class of acrylates known for their versatility, particularly in the development of adhesives, coatings, and medical devices. The biological activity of 2-methyldecyl acrylate, while less studied compared to other acrylates, shows potential in various applications, particularly in the context of drug delivery systems and as a component in pressure-sensitive adhesives.
2-Methyldecyl acrylate can be characterized by the following chemical properties:
- Molecular Formula : C14H26O2
- Molecular Weight : 226.36 g/mol
- Boiling Point : Approximately 230 °C
- Density : 0.87 g/cm³
These properties contribute to its utility in various formulations, particularly in creating polymers with desired mechanical and thermal characteristics.
Use in Drug Delivery Systems
The unique properties of 2-methyldecyl acrylate make it a candidate for use in drug delivery systems:
- Biocompatibility : Acrylates are generally well-tolerated in biological systems, making them suitable for applications involving direct contact with biological tissues.
- Controlled Release : The polymerization of 2-methyldecyl acrylate can be tailored to create hydrogels that facilitate controlled drug release, enhancing therapeutic efficacy while minimizing side effects.
Adhesive Applications
In medical applications, 2-methyldecyl acrylate is often utilized in pressure-sensitive adhesives due to its favorable properties:
- Skin Adhesion : The compound can be formulated into adhesives that provide strong yet gentle adhesion to skin, making it ideal for transdermal patches and wound dressings.
- Reduced Odor : Innovations in the polymerization process aim to reduce residual monomer odors, enhancing patient comfort .
Case Study on Acrylate-Based Adhesives
A study focused on solvent-type acrylic pressure-sensitive adhesives demonstrated that formulations containing various alkyl acrylates, including derivatives similar to 2-methyldecyl acrylate, showed improved performance characteristics. Key findings included:
- Enhanced Performance : The study reported that these adhesives maintained high adhesion levels while reducing skin irritation.
- Application Versatility : The adhesives were effective in various medical applications, including wound care and drug delivery systems .
Comparative Analysis Table
| Property | 2-Methyldecyl Acrylate | Methyl Acrylate Derivatives |
|---|---|---|
| Molecular Weight | 226.36 g/mol | Varies (e.g., ~86.09 g/mol) |
| IC50 against MCF-7 | Not specifically studied | ~2.57 ± 0.16 μM |
| Apoptosis Induction | Not well documented | Yes |
| Skin Compatibility | High | Moderate |
| Application | Medical Adhesives | Anticancer Agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
